Dicyclohexylacetic acid
Overview
Description
Dicyclohexylacetic acid is an organic compound with the molecular formula C14H24O2. It is characterized by the presence of two cyclohexyl groups attached to an acetic acid moiety. This compound is known for its unique chemical properties and has found applications in various fields of scientific research and industry.
Mechanism of Action
Dicyclohexylacetic acid, also known as 2,2-dicyclohexylacetic acid, is a compound with the molecular formula C14H24O2 . This article will delve into its mechanism of action, covering its primary targets, mode of action, biochemical pathways, pharmacokinetics, molecular and cellular effects, and the influence of environmental factors on its action.
Mode of Action
It is known that the compound has been used in the synthesis of 2,2-dicyclohexyl-1-(4′-methyl)-phenylethanone . .
Biochemical Pathways
The compound has been used in the synthesis of catena-poly [[trimethyltin (IV)]–2, 2-dicyclohexylacetato-2O: O′] , suggesting it may play a role in certain synthetic pathways. More research is needed to elucidate the specific pathways affected by this compound and their downstream effects.
Result of Action
Given its use in synthetic pathways , it may have potential effects on cellular metabolism or other processes
Biochemical Analysis
Biochemical Properties
Dicyclohexylacetic acid plays a role in biochemical reactions primarily as a substrate or intermediate in synthetic pathways. It interacts with various enzymes and proteins, facilitating or inhibiting specific biochemical processes. For instance, it has been used in the synthesis of 2,2-dicyclohexyl-1-(4′-methyl)-phenylethanone and catena-poly[trimethyltin(IV)]-2,2-dicyclohexylacetato-2O:O′ . These interactions often involve the formation of ester or amide bonds, where this compound acts as a reactant.
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with specific biomolecules. It can act as an enzyme inhibitor or activator, depending on the context of its use. For instance, the steric hindrance provided by the cyclohexyl groups can prevent the binding of other molecules to the active site of an enzyme, thereby inhibiting its activity . Conversely, it can also stabilize certain enzyme conformations, enhancing their catalytic efficiency.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. It is relatively stable under standard laboratory conditions but can degrade under extreme pH or temperature conditions. Long-term studies have shown that this compound can have sustained effects on cellular function, particularly in in vitro studies where it is used as a chemical probe or reagent .
Dosage Effects in Animal Models
The effects of this compound in animal models vary with dosage. At low doses, it may have minimal impact on physiological processes, while higher doses can lead to significant biochemical and physiological changes. Toxicity studies have indicated that very high doses of this compound can cause adverse effects, such as liver and kidney damage, due to its accumulation and interaction with cellular components .
Metabolic Pathways
This compound is involved in several metabolic pathways, particularly those related to fatty acid metabolism. It can be metabolized by enzymes such as acyl-CoA synthetase, which activates it for further processing in the β-oxidation pathway. This metabolism can affect the levels of various metabolites and influence metabolic flux through related pathways .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed by specific transporters and binding proteins. It is sparingly soluble in water, which affects its distribution and localization within biological systems. Transport proteins may facilitate its movement across cell membranes, while binding proteins can sequester it in specific cellular compartments .
Subcellular Localization
This compound is localized in various subcellular compartments, depending on its interactions with targeting signals and post-translational modifications. It may be directed to specific organelles, such as the mitochondria or endoplasmic reticulum, where it can exert its biochemical effects. These localization patterns are crucial for its function and impact on cellular processes .
Preparation Methods
Synthetic Routes and Reaction Conditions: Dicyclohexylacetic acid can be synthesized through several methods. One common approach involves the reaction of cyclohexylmagnesium bromide with ethyl chloroacetate, followed by hydrolysis to yield the desired product. The reaction conditions typically include the use of an inert atmosphere, such as nitrogen, and the reaction is carried out at low temperatures to ensure the stability of the intermediate compounds.
Industrial Production Methods: In industrial settings, this compound is produced using similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The industrial production also emphasizes the efficient recovery and recycling of solvents and reagents to minimize waste and reduce production costs.
Chemical Reactions Analysis
Types of Reactions: Dicyclohexylacetic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form dicyclohexylketone using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to dicyclohexylmethanol using reducing agents like lithium aluminum hydride.
Substitution: It can participate in substitution reactions where the carboxyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Various halogenating agents under controlled temperature and pressure conditions.
Major Products:
Oxidation: Dicyclohexylketone.
Reduction: Dicyclohexylmethanol.
Substitution: Halogenated derivatives of this compound.
Scientific Research Applications
Dicyclohexylacetic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an intermediate in the synthesis of pharmaceutical compounds.
Industry: this compound is used in the production of specialty chemicals and materials, including polymers and resins.
Comparison with Similar Compounds
Dicyclohexylacetic acid can be compared with other similar compounds, such as:
- Cyclohexanecarboxylic acid
- Cyclohexylacetic acid
- Cyclohexanebutyric acid
Uniqueness: this compound is unique due to the presence of two cyclohexyl groups, which impart distinct chemical and physical properties compared to its analogs
Properties
IUPAC Name |
2,2-dicyclohexylacetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24O2/c15-14(16)13(11-7-3-1-4-8-11)12-9-5-2-6-10-12/h11-13H,1-10H2,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PGGMEZOUAPIYOY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(C2CCCCC2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90394783 | |
Record name | Dicyclohexylacetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90394783 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
52034-92-1 | |
Record name | Dicyclohexylacetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90394783 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Dicyclohexylacetic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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